2-((2,5-Dihydroxyphenyl)methylene)indane-1,3-dione
Description
2-((2,5-Dihydroxyphenyl)methylene)indane-1,3-dione is a Knoevenagel condensation product derived from indane-1,3-dione, a cyclic diketone with an active methylene group. This compound features a 2,5-dihydroxyphenyl substituent at the 2-position, which imparts unique electronic and biological properties due to its electron-donating hydroxyl groups . Below, we compare this compound with structurally analogous derivatives to highlight key differences in synthesis, physicochemical properties, and bioactivity.
Properties
IUPAC Name |
2-[(2,5-dihydroxyphenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-10-5-6-14(18)9(7-10)8-13-15(19)11-3-1-2-4-12(11)16(13)20/h1-8,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQGGKTZSNMUKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)O)O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Dihydroxyphenyl)methylene)indane-1,3-dione typically involves the condensation of indane-1,3-dione with 2,5-dihydroxybenzaldehyde. This reaction is often carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or methanol for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2,5-Dihydroxyphenyl)methylene)indane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has highlighted the anticancer properties of indane derivatives, including 2-((2,5-dihydroxyphenyl)methylene)indane-1,3-dione. Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in cancerous cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .
Antioxidant Properties
The compound also demonstrates notable antioxidant activity. It has been compared favorably against standard antioxidants like vitamin C, showing efficacy in scavenging free radicals at low concentrations. This property is particularly valuable in developing therapeutic agents aimed at oxidative stress-related diseases .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways, making it a candidate for further development as an antimicrobial agent .
Synthetic Applications
Building Block for Heterocycles
This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its structural features allow for various chemical modifications that can lead to the formation of compounds with enhanced biological activities. For example, it can be utilized in the synthesis of derivatives that act as tyrosine kinase inhibitors or other enzyme modulators .
Functionalization and Derivatization
The ability to functionalize this compound opens pathways for creating derivatives with tailored properties. Various synthetic strategies have been employed to modify its structure through reactions such as halogenation and diazotization, leading to compounds with diverse functionalities suitable for specific applications in drug design and material science .
Material Science Applications
Photopolymerization and Electronics
In material science, derivatives of indane-1,3-dione have been explored for their applications in photopolymerization processes and electronic materials. The unique electronic properties of these compounds make them suitable candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices . The incorporation of this compound into polymer matrices could enhance the performance characteristics of these materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-((2,5-Dihydroxyphenyl)methylene)indane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, which may contribute to its biological activities. Additionally, the indane-1,3-dione core can act as an electron acceptor, facilitating interactions with electron donors in various chemical and biological processes .
Comparison with Similar Compounds
Structural Features
Physicochemical Properties
Melting Points and Stability
Spectral Data
- IR Spectroscopy :
- NMR :
Pharmacological Potential
- Compound 16 : Imidazole moiety suggests possible antimicrobial or kinase inhibitory activity .
- Hydrazone Derivatives (17a–c) : NH groups enable hydrogen bonding, enhancing interactions with biological targets like enzymes or DNA .
- Pyrazole Derivative : Pyrazole rings are associated with anti-inflammatory and anticancer activities .
- Thiazolyl Derivatives : Thiazole cores are common in antivirals and antifungals; nitro groups () may enhance cytotoxicity .
Comparative Efficacy
*Inferred from ’s discussion on indane-1,3-dione anti-TB activity.
Biological Activity
2-((2,5-Dihydroxyphenyl)methylene)indane-1,3-dione, also known as a derivative of indan-1,3-dione, has garnered attention in recent years for its diverse biological activities. This compound exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent. The following sections provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation reaction between 2,5-dihydroxybenzaldehyde and indan-1,3-dione. The resulting compound features a methylene bridge connecting the two aromatic systems, which is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of indan-1,3-dione derivatives. For instance, one study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases and other apoptotic pathways .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties . In vitro studies have shown effectiveness against a range of bacterial strains. The compound's ability to disrupt bacterial cell membranes is thought to contribute to its antimicrobial action .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects . It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a key role in inflammatory pathways. This inhibition can lead to reduced inflammation in various models of disease .
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Induces apoptosis in cancer cells by activating caspases.
- Protein Binding : Forms hydrogen bonds with amino acids in proteins, affecting their function and stability .
- Enzyme Inhibition : Inhibits COX and other enzymes involved in inflammation.
Case Study 1: Antitumor Efficacy
A study published in 2024 evaluated the antitumor efficacy of various indanone derivatives including this compound. The results indicated that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The study revealed that the compound exhibited a minimum inhibitory concentration (MIC) below 50 µg/mL for several strains, indicating potent antimicrobial effects .
Data Tables
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antitumor | Significant cytotoxicity | Caspase activation |
| Antimicrobial | MIC < 50 µg/mL | Disruption of cell membranes |
| Anti-inflammatory | Inhibition of COX | Cytokine suppression |
Q & A
Q. Table 1: Reaction Optimization for Knoevenagel Condensation
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Piperidine | 75–80 | |
| Solvent | Acetic acid | 70 | |
| Temperature | 70°C | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
